5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C8H10O5. It is also known as Acetyl Meldrum’s Acid. This compound is characterized by its heterocyclic core, which includes four carbon atoms and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water .
Mechanism of Action
Mode of Action
It is known that this compound is widely used in organic synthesis, especially for multiple c-c bond formations due to its adequate acidity (pka 483) and steric rigidity .
Pharmacokinetics
Its water solubility is 2.5 g/100 mL at 20 ºC , which may influence its bioavailability.
Action Environment
Biochemical Analysis
Biochemical Properties
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in various biochemical reactions due to its unique structure and properties. It can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound behave as a monobasic acid . The compound interacts with enzymes and proteins involved in carbon-carbon bond formation, such as those in the Knoevenagel condensation reaction . Its adequate acidity and steric rigidity make it a valuable reagent in organic synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to lose a hydrogen ion and form a stabilized anion allows it to participate in reactions that modify cellular components, potentially altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to align its alpha proton’s σ* CH orbital with the π* CO, causing strong destabilization of the C-H bond in the ground state . This unique conformation facilitates its participation in various biochemical reactions, making it a versatile reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound decomposes upon heating, releasing carbon dioxide and acetone . Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its effectiveness in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may participate in beneficial biochemical reactions, while at higher doses, it may cause toxic or adverse effects. Studies have shown that the compound can cause irritation of the digestive tract, respiratory system, eyes, and skin . Understanding the dosage effects is crucial for its safe and effective use in research and applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes and cofactors facilitating carbon-carbon bond formation. Its interactions with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s unique properties make it a valuable tool in studying and manipulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding its transport and distribution is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it important to study its distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound in the presence of ionic liquids.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the acetyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications through these pathways.
Common Reagents and Conditions
Ionic Liquids: Used in Knoevenagel condensation reactions to accelerate the process.
Catalysts: Iodine and other catalysts can be used to facilitate various reactions.
Major Products Formed
Scientific Research Applications
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Organic Synthesis: It is widely used in organic synthesis for the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDMDJIAAHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)OC(OC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376974 | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-39-1 | |
Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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